(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, fused with a benzoimidazothiazolone core. Its distinct structure makes it a subject of interest in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiazole derivative under acidic or basic conditions to form the benzoimidazothiazolone core.
Final Product Formation: The final step involves purification and crystallization to obtain the pure 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with variations in the benzylidene group.
Benzoimidazothiazolone analogs: Compounds with modifications in the benzoimidazothiazolone core.
Uniqueness
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE is unique due to its specific substitution pattern and the combination of benzylidene and benzoimidazothiazolone moieties
Properties
Molecular Formula |
C16H8Cl2N2OS |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7+ |
InChI Key |
VVFZQPPWRYCMBO-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3 |
Origin of Product |
United States |
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